(1S,2S)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine
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Overview
Description
(1S,2S)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C7H12N3 It is known for its unique structural features, including a cyclopropane ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or pyrazoles.
Scientific Research Applications
(1S,2S)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine: A stereoisomer with different spatial arrangement.
2-Methyl-1-(1H-pyrazol-4-yl)cyclopropan-1-amine: Lacks the methyl group on the pyrazole ring.
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine: Lacks the methyl group on the cyclopropane ring.
Uniqueness
(1S,2S)-2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a pyrazole moiety. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1S,2S)-2-methyl-1-(1-methylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-3-8(6,9)7-4-10-11(2)5-7/h4-6H,3,9H2,1-2H3/t6-,8-/m0/s1 |
InChI Key |
JPVKPTLFDDQSIE-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@H]1C[C@]1(C2=CN(N=C2)C)N |
Canonical SMILES |
CC1CC1(C2=CN(N=C2)C)N |
Origin of Product |
United States |
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